3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol is an organic compound with a complex structure that includes an amino group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol typically involves multi-step organic reactions. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions are optimized to maximize yield and purity, often involving high pressure and temperature control.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different amines using reducing agents such as LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylpropylamine: Similar structure but lacks the hydroxyl group.
3-Methylamino-1-phenylpropan-1-ol: Similar structure with a different substitution pattern.
1-Amino-2-methyl-2-propanol: Similar structure but with different functional groups.
Uniqueness
3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-3-5-10(6-8)11(13)9(2)7-12/h3-6,9,11,13H,7,12H2,1-2H3 |
InChI Key |
NSGRZVKIRCXOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)CN)O |
Origin of Product |
United States |
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